tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate
Description
Chemical Structure and Properties
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate (molecular formula: C₁₂H₁₈N₂O₃, molecular weight: 238.24 g/mol, CAS registry: EN300-342374) is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-oxoethyl (-CH₂-C=O) group and a tert-butoxycarbonyl (Boc)-protected amine (Figure 1) . The Boc group enhances solubility and stability, making the compound a versatile intermediate in medicinal chemistry and drug discovery. Its reactive oxoethyl moiety enables further functionalization, such as nucleophilic additions or condensations, which are critical in synthesizing bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVPVDYBHYHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method includes the reaction of tert-butyl carbamate with 4-(2-oxoethyl)oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxan-4-yl derivatives with higher oxidation states.
Reduction: Formation of reduced oxan-4-yl derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and the role of carbamates in biological systems .
Medicine: It is investigated for its role in the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxan-4-yl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Effects: The 2-oxoethyl group in the target compound facilitates reactivity via its ketone group, enabling Schiff base formation or Michael additions . Cyano analogs (e.g., C₁₁H₁₈N₂O₃) exhibit enhanced electrophilicity, making them suitable for click chemistry or nitrile transformations . Chloromethyl derivatives (e.g., C₁₁H₂₀ClNO₃) serve as alkylating agents in nucleophilic substitution reactions .
- Ring System Differences: Replacement of the oxane ring with a cyclohexane ring (e.g., C₁₄H₂₅NO₃) alters steric and conformational properties, impacting binding affinity in pharmaceutical targets .
Critical Analysis :
- The target compound is typically synthesized via Boc protection of pre-functionalized oxane-4-amine derivatives, whereas cyano analogs require specialized reagents (e.g., cyanating agents) .
- Cyclohexane-based analogs (e.g., trans-4-(2-oxoethyl)cyclohexylcarbamate) are synthesized using stereoselective methods to maintain trans-configuration, crucial for biological activity .
Table 3: Comparative Physicochemical Data
| Compound Name | logP | Solubility (mg/mL) | Stability | Biological Activity |
|---|---|---|---|---|
| This compound | 1.2 | 2.5 (DMSO) | Stable at RT | Intermediate for anti-inflammatory agents |
| tert-butyl N-(4-cyanooxan-4-yl)carbamate | 0.9 | 1.8 (DMSO) | Moisture-sensitive | Catalyst in asymmetric synthesis |
| tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | 2.1 | 1.2 (DMSO) | Stable at 4°C | Key intermediate in antipsychotic drugs (e.g., Cariprazine) |
| tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate | 3.0 | 0.5 (DMSO) | Light-sensitive | HDAC inhibition (IC₅₀ = 0.8 μM) |
Biological Activity
Tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.28 g/mol. Its structure features a tert-butyl group linked to a carbamate functional group, which is further substituted with an oxan-4-yl moiety containing a 2-oxoethyl substituent. This combination of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission, potentially enhancing cognitive functions by increasing acetylcholine levels.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant effects, helping to mitigate oxidative stress in cells, particularly relevant in neurodegenerative diseases.
- Anti-inflammatory Effects : The compound may also modulate cytokine production, reducing inflammation in neuronal tissues, thereby offering therapeutic potential in inflammatory conditions.
Biological Activity and Therapeutic Applications
Research has explored various aspects of the biological activity of this compound:
- Enzyme Interactions : The compound is used in biological research to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages allows it to modify enzyme activity effectively.
- Potential Therapeutic Uses : Due to its mechanisms of action, it may be investigated for applications in treating neurodegenerative diseases or conditions characterized by oxidative stress and inflammation.
- Agricultural Applications : Preliminary studies suggest potential use as an insecticide or herbicide due to its biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase, enhancing neurotransmission | |
| Antioxidant Effects | Mitigates oxidative stress in cells | |
| Anti-inflammatory | Modulates cytokine production and reduces inflammation | |
| Agricultural Use | Potential insecticide/herbicide |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate?
Answer:
The compound is primarily synthesized via Boc (tert-butoxycarbonyl) protection strategies , where the oxan-4-ylamine intermediate undergoes carbamate formation with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The oxoethyl group is introduced through selective oxidation or coupling reactions. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (238.24 g/mol) .
- X-ray Crystallography : For solid-state structure determination, SHELX software is widely used to refine crystallographic data .
- Infrared (IR) Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1720 cm) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
- Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How can computational chemistry predict the reactivity of the oxoethyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electronic environment of the oxoethyl moiety. Key parameters include:
- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the carbonyl carbon.
- Frontier Molecular Orbital (FMO) Analysis : Identifies reactive sites (e.g., HOMO-LUMO gaps).
Experimental validation via kinetic studies (e.g., monitoring reaction rates with nucleophiles) complements computational data. Structural insights from crystallographic studies (e.g., bond angles/distances) refine reactivity predictions .
Advanced: What strategies optimize yield in multi-step syntheses using this compound as a building block?
Answer:
- Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid side reactions .
- Catalytic Methods : Employ palladium catalysts for cross-couplings involving the oxan-4-yl ring.
- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (e.g., methanol/water) to isolate intermediates .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize byproduct formation .
Advanced: How can researchers analyze byproducts formed during reactions involving this compound?
Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., Boc-deprotected intermediates or oxidation byproducts).
- Isolation via Prep-HPLC : Purify byproducts for structural elucidation using 2D NMR (COSY, HSQC) .
- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to identify if byproducts arise from radical pathways .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
It serves as a key intermediate in synthesizing:
- Fluorinated Pharmaceuticals : The oxan-4-yl scaffold enhances metabolic stability; the oxoethyl group enables conjugation with bioactive moieties (e.g., kinase inhibitors) .
- Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS) .
- Biochemical Probes : Functionalized derivatives are used to study enzyme-substrate interactions (e.g., protease assays) .
Advanced: How do solid-state interactions influence the compound’s crystallographic behavior?
Answer:
- Hydrogen Bonding : The carbamate NH and oxan-4-yl oxygen form intermolecular H-bonds, stabilizing crystal packing.
- Torsional Strain : The oxoethyl group’s conformation affects lattice energy, as observed in SHELX-refined structures .
- Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to study polymorph formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
